Cas no 1159983-04-6 (7-Bromopyrazolo[1,5-a]pyrimidine)
![7-Bromopyrazolo[1,5-a]pyrimidine structure](https://www.kuujia.com/scimg/cas/1159983-04-6x500.png)
7-Bromopyrazolo[1,5-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromopyrazolo[1,5-a]pyrimidine
- Pyrazolo[1,5-a]pyrimidine, 7-bromo-
- 1159983-04-6
- D80199
- MFCD11042745
- BS-14373
- Z1198306340
- EN300-7092935
- SCHEMBL21138821
- CS-0080900
- AKOS006307577
-
- Inchi: InChI=1S/C6H4BrN3/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H
- InChI Key: YJWUFQQFTWOGBS-UHFFFAOYSA-N
- SMILES: C1=C2N=CC=C(N2N=C1)Br
Computed Properties
- Exact Mass: 196.95886g/mol
- Monoisotopic Mass: 196.95886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 30.2Ų
7-Bromopyrazolo[1,5-a]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1211631-5g |
7-Bromopyrazolo[1,5-a]pyrimidine |
1159983-04-6 | 95% | 5g |
$1100 | 2024-07-23 | |
eNovation Chemicals LLC | Y1316999-250MG |
7-bromopyrazolo[1,5-a]pyrimidine |
1159983-04-6 | 97% | 250mg |
$250 | 2024-07-21 | |
Alichem | A089005732-10g |
7-Bromopyrazolo[1,5-a]pyrimidine |
1159983-04-6 | 95% | 10g |
$2165.44 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE848-50mg |
7-Bromopyrazolo[1,5-a]pyrimidine |
1159983-04-6 | 97% | 50mg |
424.0CNY | 2021-07-17 | |
eNovation Chemicals LLC | Y1316999-5G |
7-bromopyrazolo[1,5-a]pyrimidine |
1159983-04-6 | 97% | 5g |
$1195 | 2024-07-21 | |
eNovation Chemicals LLC | Y1316999-10G |
7-bromopyrazolo[1,5-a]pyrimidine |
1159983-04-6 | 97% | 10g |
$2035 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0866-10G |
7-bromopyrazolo[1,5-a]pyrimidine |
1159983-04-6 | 95% | 10g |
¥ 10,830.00 | 2023-03-15 | |
Enamine | EN300-7092935-1.0g |
7-bromopyrazolo[1,5-a]pyrimidine |
1159983-04-6 | 95.0% | 1.0g |
$805.0 | 2025-03-12 | |
Enamine | EN300-7092935-10.0g |
7-bromopyrazolo[1,5-a]pyrimidine |
1159983-04-6 | 95.0% | 10.0g |
$2833.0 | 2025-03-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0866-250MG |
7-bromopyrazolo[1,5-a]pyrimidine |
1159983-04-6 | 95% | 250MG |
¥ 1,148.00 | 2023-03-15 |
7-Bromopyrazolo[1,5-a]pyrimidine Related Literature
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
Additional information on 7-Bromopyrazolo[1,5-a]pyrimidine
7-Bromopyrazolo[1,5-a]pyrimidine (CAS No. 1159983-04-6): A Versatile Scaffold in Modern Pharmaceutical Research
7-Bromopyrazolo[1,5-a]pyrimidine, identified by the chemical identifier CAS No. 1159983-04-6, represents a significant molecular scaffold that has garnered considerable attention in the realm of pharmaceutical and medicinal chemistry. This heterocyclic compound, characterized by its brominated pyrazolo[1,5-a]pyrimidine core, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it an attractive building block for designing novel therapeutic agents targeting a diverse array of biological pathways.
The< strong> pyrazolo[1,5-a]pyrimidine moiety is a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring. The presence of a bromine atom at the 7-position enhances its reactivity, making it amenable to further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. These transformations have been extensively utilized to incorporate diverse substituents, thereby expanding the chemical space for drug discovery.
In recent years, the< strong> pharmaceutical industry has placed increasing emphasis on the development of small-molecule inhibitors that modulate enzyme activity and receptor binding. 7-Bromopyrazolo[1,5-a]pyrimidine has emerged as a valuable scaffold in this endeavor due to its ability to interact with biological targets in multiple ways. For instance, studies have demonstrated its potential as an inhibitor of kinases, which are pivotal enzymes in signal transduction pathways associated with various diseases, including cancer.
One of the most compelling aspects of< strong> 7-Bromopyrazolo[1,5-a]pyrimidine is its versatility in generating derivatives with distinct pharmacological profiles. Researchers have leveraged its scaffold to develop compounds that exhibit inhibitory activity against tyrosine kinases, such as EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase). These kinases are frequently overexpressed in cancer cells and play a critical role in tumor proliferation and survival. By incorporating different substituents into the< strong> bromopyrazolo[1,5-a]pyrimidine core, scientists have been able to fine-tune the binding affinity and selectivity of these derivatives toward specific kinase targets.
The< strong> medicinal chemistry community has also explored the use of< strong> 7-Bromopyrazolo[1,5-a]pyrimidine in the development of antiviral agents. The compound’s ability to interfere with viral replication machinery has been investigated through structural modifications aimed at enhancing its interaction with viral enzymes. Preliminary studies suggest that certain derivatives exhibit promising antiviral activity against RNA viruses by inhibiting key enzymes involved in viral polymerization and transcription.
In addition to its applications in oncology and antiviral research, 7-Bromopyrazolo[1,5-a]pyrimidine has shown potential in addressing inflammatory and immunological disorders. The scaffold’s ability to modulate inflammatory pathways has been explored through derivatives that interact with cytokine receptors or intracellular signaling molecules. These interactions can lead to the development of novel anti-inflammatory agents that offer alternatives to existing therapies.
The< strong> synthetic accessibility of< strong> 7-Bromopyrazolo[1,5-a]pyrimidine further underscores its importance as a pharmaceutical intermediate. The compound can be synthesized through multi-step organic transformations starting from commercially available precursors. This accessibility allows for rapid screening and optimization of derivatives using high-throughput synthesis techniques.
The integration of computational methods into drug discovery has significantly accelerated the process of identifying lead compounds derived from< strong> bromopyrazolo[1,5-a]pyrimidine. Molecular modeling and virtual screening techniques enable researchers to predict the binding affinity of various derivatives toward biological targets before conducting experimental validation. This approach has been instrumental in identifying promising candidates for further development.
The< strong> biopharmaceutical industry continues to invest heavily in exploring novel scaffolds like< strong> 7-Bromopyrazolo[1,5-a]pyrimidine. The compound’s unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research progresses, it is anticipated that new applications and derivatives will emerge, further solidifying its role in modern pharmaceutical research.
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